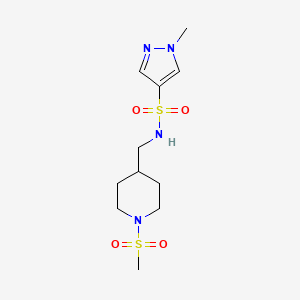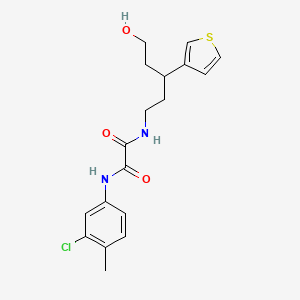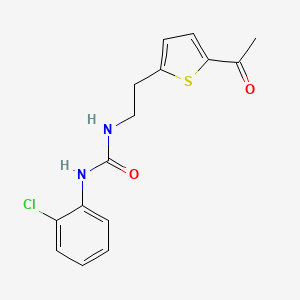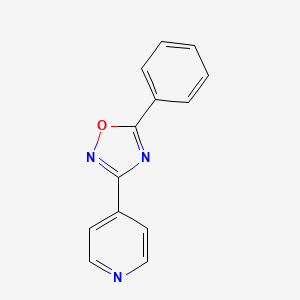
1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In
Aplicaciones Científicas De Investigación
Designing Selective Ligands for Complex Diseases
The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds related to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, is explored as a strategy for creating selective 5-HT7 receptor ligands or multifunctional agents. This approach is aimed at developing polypharmacological treatments for complex diseases. Selective compounds have been identified, demonstrating potential in vivo antidepressant-like and pro-cognitive properties, highlighting the therapeutic promise of N-alkylated arylsulfonamides for central nervous system (CNS) disorders (Canale et al., 2016).
Antimicrobial Applications
Research on derivatives of 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has led to the synthesis of compounds with notable antimicrobial activities. The focus is on synthesizing new heterocyclic compounds based on sulfonamido pyrazole that show potential as antibacterial agents against a range of microbial pathogens, indicating a promising area for developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Exploring CB1 Receptor Antagonism
Facile synthesis of biaryl pyrazole sulfonamide derivatives, closely related to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, has been explored for investigating the CB1 receptor antagonism. This research provides insights into the modulation of the -CO group in the compound by the -SO(2) group in the aminopiperidine region, shedding light on the structure-activity relationships critical for CB1 receptor antagonism (Srivastava et al., 2008).
Inhibitors of Cyclooxygenase-2 (COX-2)
The synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming at blocking cyclooxygenase-2 (COX-2) in vitro and in vivo, represents another significant area of research. This work has led to the identification of potent and selective COX-2 inhibitors, contributing to the development of drugs like celecoxib for treating conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Advancements in Sulfonamide Hybrid Compounds
The sulfonamides, including compounds similar to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, are recognized for their broad pharmacological activities. Recent advances in the design and development of two-component sulfonamide hybrids have been reviewed, focusing on their synthesis and biological activities. This area of research is pivotal for creating new therapeutic agents with enhanced efficacy and specificity for various diseases (Ghomashi et al., 2022).
Propiedades
IUPAC Name |
1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S2/c1-14-9-11(8-12-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRWCLGPMVCYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2476576.png)
methanone](/img/structure/B2476577.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)

![2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-](/img/structure/B2476582.png)

![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2476589.png)

![1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B2476592.png)



![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2476599.png)